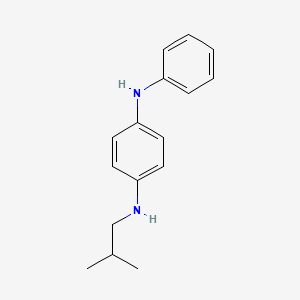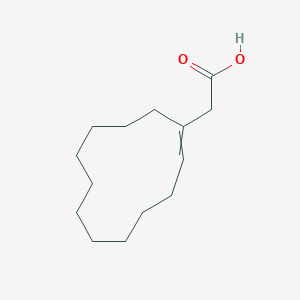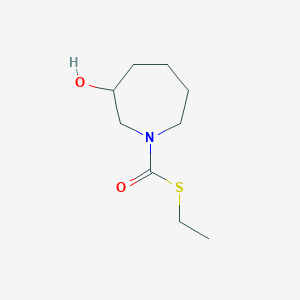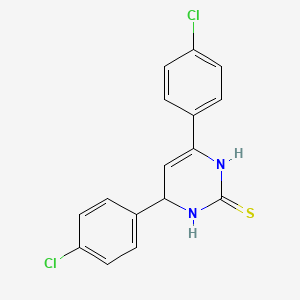
2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline is a unique organosilicon compound characterized by its distinct molecular structure. This compound features a six-membered ring containing both silicon and oxygen atoms, with two chlorine atoms and two methyl groups attached to the silicon atom. The presence of silicon in the ring structure imparts unique chemical properties, making it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline typically involves the reaction of dichlorodimethylsilane with an appropriate oxygen-containing reagent under controlled conditions. One common method is the cyclization reaction, where dichlorodimethylsilane reacts with a diol or a similar compound to form the oxasiline ring. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes or other reduced silicon-containing species.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organometallic reagents. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Alkyl or aryl-substituted oxasilines.
Oxidation Reactions: Silanols or siloxanes.
Reduction Reactions: Silanes or other reduced silicon-containing compounds.
科学研究应用
2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the silicon-oxygen ring structure play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways and targets depend on the specific application and the nature of the interacting species.
相似化合物的比较
2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasiline can be compared with other similar organosilicon compounds, such as:
2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasilane: Similar structure but with different reactivity due to the absence of the oxygen atom in the ring.
2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasilinane: A saturated analog with different chemical properties.
2,2-Dichloro-3,6-dimethyl-2H-1,2-oxasilene: An unsaturated analog with distinct reactivity patterns.
The uniqueness of this compound lies in its specific ring structure and the presence of both chlorine and methyl groups, which impart unique chemical and physical properties.
属性
CAS 编号 |
69586-09-0 |
|---|---|
分子式 |
C6H8Cl2OSi |
分子量 |
195.11 g/mol |
IUPAC 名称 |
2,2-dichloro-3,6-dimethyloxasiline |
InChI |
InChI=1S/C6H8Cl2OSi/c1-5-3-4-6(2)10(7,8)9-5/h3-4H,1-2H3 |
InChI 键 |
PQSNDKBYQLZPNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C([Si](O1)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)




![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)


